4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)butanamide
Description
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Properties
Molecular Formula |
C24H27N3O5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C24H27N3O5/c1-14(2)25-19(28)10-7-13-26-22-16-11-12-18(31-3)21(32-4)20(16)24(30)27(22)17-9-6-5-8-15(17)23(26)29/h5-6,8-9,11-12,14,22H,7,10,13H2,1-4H3,(H,25,28) |
InChI Key |
YPNVFXNMZSTZBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCCN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Biological Activity
The compound 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)butanamide is a complex organic molecule with significant potential in biological applications. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Molecular Structure
- Molecular Formula : C21H20N2O6
- Molecular Weight : 396.39 g/mol
- CAS Number : 1630763-90-4
Structural Features
The compound features a unique isoindoloquinazoline core with multiple functional groups, including methoxy and butanamide moieties. These structural characteristics are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O6 |
| Molecular Weight | 396.39 g/mol |
| CAS Number | 1630763-90-4 |
Pharmacological Evaluation
Recent studies have highlighted the pharmacological potential of this compound:
- Antitumor Activity : Research indicates that derivatives of isoindoloquinazoline exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with DNA and inhibit tumor cell proliferation.
- Bronchodilator Effects : Similar compounds in the isoindoloquinazoline family have demonstrated bronchodilator activity. For instance, studies show that certain analogs are significantly more effective than traditional bronchodilators like theophylline without central nervous system side effects .
- Enzyme Inhibition : The compound's ability to modulate enzyme activity has been investigated, suggesting potential applications in treating diseases associated with enzyme dysregulation.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to modulation of biological processes, including apoptosis in cancer cells and relaxation of bronchial smooth muscle.
Study 1: Antitumor Effects
A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values indicating potent cytotoxicity. The results suggested that modifications in the side chains could enhance its efficacy.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- IC50 Values : Ranged from 5 µM to 15 µM depending on the cell line.
Study 2: Bronchodilator Activity
In a guinea pig model, the compound was tested for its bronchodilator effects using histamine aerosol challenges. Results indicated a significant increase in airflow compared to control treatments.
- Control Group : Theophylline (standard bronchodilator).
- Results : The compound showed a 30% increase in airflow compared to 20% for theophylline.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Variations : Modifications on the methoxy groups and the butanamide side chain significantly influence pharmacological properties.
- Core Structure Integrity : Maintaining the isoindoloquinazoline core is essential for retaining bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
